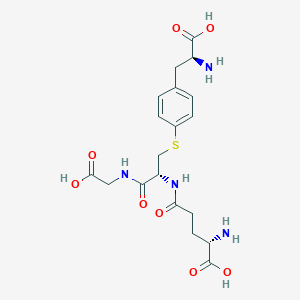

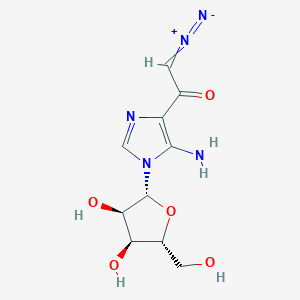

5-Amino-4-(diazoacetyl)-1-ribofuranosylimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Amino-4-(diazoacetyl)-1-ribofuranosylimidazole, also known as AziR, is a synthetic compound that has been widely used in scientific research. It is a diazo compound that can be used as a photoaffinity label for proteins and nucleic acids. AziR has been used in a variety of applications, including protein labeling, RNA labeling, and DNA sequencing.

Mechanism of Action

5-Amino-4-(diazoacetyl)-1-ribofuranosylimidazole works by forming a reactive carbene intermediate upon UV irradiation. This intermediate can then react with nearby amino acid residues or nucleotides to form a covalent bond. This covalent bond can then be used to identify the interacting molecules.

Biochemical and Physiological Effects:

5-Amino-4-(diazoacetyl)-1-ribofuranosylimidazole has been shown to have minimal effects on protein and nucleic acid function. It has been used to label a variety of proteins and nucleic acids without affecting their activity or stability. However, care should be taken when using 5-Amino-4-(diazoacetyl)-1-ribofuranosylimidazole in live cells or organisms, as UV irradiation can cause damage to cellular components.

Advantages and Limitations for Lab Experiments

One advantage of 5-Amino-4-(diazoacetyl)-1-ribofuranosylimidazole is its specificity. It can be used to label specific proteins or nucleic acids in complex mixtures. Another advantage is its versatility. 5-Amino-4-(diazoacetyl)-1-ribofuranosylimidazole can be incorporated into nucleic acids by transcription or chemical synthesis, allowing for a variety of labeling strategies.

One limitation of 5-Amino-4-(diazoacetyl)-1-ribofuranosylimidazole is its requirement for UV irradiation. This can limit its use in live cells or organisms. Another limitation is its potential for non-specific labeling. Care should be taken to optimize labeling conditions to minimize non-specific labeling.

Future Directions

There are many future directions for the use of 5-Amino-4-(diazoacetyl)-1-ribofuranosylimidazole in scientific research. One direction is the development of new labeling strategies. For example, 5-Amino-4-(diazoacetyl)-1-ribofuranosylimidazole could be used to label specific RNA modifications or to identify protein-RNA interactions in live cells. Another direction is the development of new photoaffinity labels with improved properties. For example, new labels could be developed with higher specificity or with lower UV irradiation requirements.

In conclusion, 5-Amino-4-(diazoacetyl)-1-ribofuranosylimidazole is a versatile and specific photoaffinity label that has been widely used in scientific research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 5-Amino-4-(diazoacetyl)-1-ribofuranosylimidazole has the potential to continue to be a valuable tool for identifying and characterizing protein and nucleic acid interactions.

Synthesis Methods

5-Amino-4-(diazoacetyl)-1-ribofuranosylimidazole can be synthesized by reacting 5-amino-1-ribofuranosylimidazole with diazoacetyl chloride. The reaction takes place in the presence of a base such as triethylamine. The product can be purified by column chromatography or recrystallization.

Scientific Research Applications

5-Amino-4-(diazoacetyl)-1-ribofuranosylimidazole has been widely used in scientific research as a photoaffinity label. It can be used to label proteins, RNA, and DNA. 5-Amino-4-(diazoacetyl)-1-ribofuranosylimidazole can be incorporated into nucleic acids by transcription or chemical synthesis. The labeled molecules can then be crosslinked to interacting proteins or nucleic acids by UV irradiation. This allows for the identification and characterization of protein-protein, protein-RNA, and protein-DNA interactions.

properties

CAS RN |

105400-24-6 |

|---|---|

Product Name |

5-Amino-4-(diazoacetyl)-1-ribofuranosylimidazole |

Molecular Formula |

C10H13N5O5 |

Molecular Weight |

283.24 g/mol |

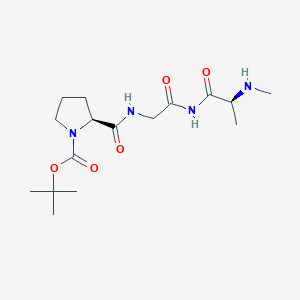

IUPAC Name |

1-[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazol-4-yl]-2-diazoethanone |

InChI |

InChI=1S/C10H13N5O5/c11-9-6(4(17)1-14-12)13-3-15(9)10-8(19)7(18)5(2-16)20-10/h1,3,5,7-8,10,16,18-19H,2,11H2/t5-,7-,8-,10-/m1/s1 |

InChI Key |

IQHMIXCHRCLUID-VPCXQMTMSA-N |

Isomeric SMILES |

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(=O)C=[N+]=[N-] |

SMILES |

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)C=[N+]=[N-] |

Canonical SMILES |

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)C=[N+]=[N-] |

synonyms |

5-ADRFI 5-amino-4-(diazoacetyl)-1-ribofuranosylimidazole |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![L-Alanine, N-[N-[N-[N-(1-oxodecyl)glycyl]-L-tryptophyl]-L-alanyl]-, methyl ester](/img/structure/B216720.png)

![3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B216727.png)

![[(2R,3R,4R,5R,6R)-6-[[(7R,10R,12S,13R,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B216739.png)

![2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol](/img/structure/B216751.png)